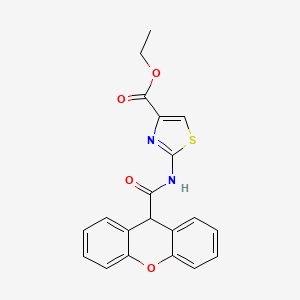

2-(9H-蒽-9-甲酰胺)噻唑-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C20H16N2O4S. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .

Synthesis Analysis

The synthesis of thiazolylcarboxamide derivatives, which includes ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate, typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with substituted carbonyl chlorides . The reaction is usually carried out at 0 °C and yields a variety of compounds .Molecular Structure Analysis

The molecular structure of ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the types of bonds and functional groups present in the molecule .科学研究应用

抗肿瘤活性

对相关化合物乙基 2-取代氨基噻唑-4-甲酸酯的类似物进行的研究已证明具有显着的体外抗肿瘤活性。具体而言,针对一系列人肿瘤细胞系测试了化合物,显示出作为抗癌剂的潜力。一种类似物对 RPMI-8226 白血病细胞系表现出显着的活性,表明这些化合物在癌症治疗中的潜在用途 (El-Subbagh、Abadi 和 Lehmann,1999 年)。

光谱和结构表征

另一项研究重点是合成和表征乙基-2-(取代-(2-亚苄基肼基))噻唑-4-甲酸酯衍生物。通过光谱技术和单晶 X 射线衍射 (SC-XRD),该研究提供了对化合物结构的详细见解。使用密度泛函理论 (DFT) 的计算分析来预测性质,表明它们由于相当大的非线性光学 (NLO) 特性而在技术应用中具有潜力 (Haroon 等人,2019 年)。

电化学和电致变色特性

在材料科学领域,已经研究了在基于相关噻唑化合物的聚合物中引入不同的受体基团。这项研究证明了受体基团对电化学活性和光学性质的影响。此类研究表明在智能材料和显示器中的应用,因为化合物能够在变化的电势下发生颜色变化 (Hu 等人,2013 年)。

作用机制

Target of Action

The primary target of ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to its active site . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, inhibiting its function .

Biochemical Pathways

By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the biosynthesis of peptidoglycan . This leads to the weakening of bacterial cell walls, making the bacteria more susceptible to osmotic pressure and other environmental stresses .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

属性

IUPAC Name |

ethyl 2-(9H-xanthene-9-carbonylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-2-25-19(24)14-11-27-20(21-14)22-18(23)17-12-7-3-5-9-15(12)26-16-10-6-4-8-13(16)17/h3-11,17H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOQZTGIFRXQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2926504.png)

![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)

![3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2926516.png)

![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)

![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)

![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)

![1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2926527.png)